(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 224.69 g/mol. This compound is classified under the category of organic compounds, specifically as a pyridine derivative that contains a piperidine moiety. It is recognized for its potential applications in medicinal chemistry and organic synthesis, often serving as an intermediate in the development of various pharmaceuticals.
The synthesis of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone can be achieved through several methods, typically involving the reaction of 2-chloropyridine with piperidin-1-ylmethanone under controlled conditions.
The molecular structure of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone features a chlorinated pyridine ring attached to a piperidine ring via a carbonyl group.
InChI=1S/C11H13ClN2O/c12-10-5-6-11(14)9(8-10)13-7-3-1-2-4-7/h5-8H,1-4H2,(H,13,14)
OCTLIQOVHDGVAJ-UHFFFAOYSA-N
C1CCN(C1)C(=O)C2=C(C=NC=C2Cl)N
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone is involved in various chemical reactions due to its functional groups.
The mechanism of action for (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone involves its interaction with biological targets, primarily enzymes or receptors.
The compound may modulate the activity of certain enzymes or receptors through binding interactions, potentially influencing various biochemical pathways. This interaction could lead to pharmacological effects that are currently under investigation for therapeutic applications.
The physical and chemical properties of (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone are crucial for understanding its behavior in different environments.
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone has several scientific uses:
This compound exemplifies the versatility and significance of pyridine derivatives in contemporary chemical research and development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4